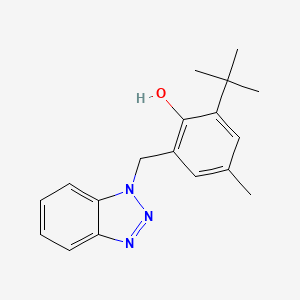

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol

Description

Properties

IUPAC Name |

2-(benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-12-9-13(17(22)14(10-12)18(2,3)4)11-21-16-8-6-5-7-15(16)19-20-21/h5-10,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGFHWBQVQWRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol are distinguished by variations in substituent groups, benzotriazole linkage positions, and steric effects. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: The tert-butyl group in the target compound provides steric protection to the phenolic hydroxyl group, enhancing oxidative stability. However, analogs like 2-(2H-Benzotriazol-2-yl)-6-sec-butyl-4-tert-butylphenol () incorporate a sec-butyl group, which increases hydrophobicity and compatibility with non-polar matrices .

Benzotriazole Position: The 1-ylmethyl linkage in the target compound may offer better resistance to photodegradation compared to 2-yl derivatives, as the methylene spacer mitigates electron-withdrawing effects on the phenolic ring .

Commercial Viability :

- The target compound is listed as "discontinued" (), suggesting challenges in synthesis or market demand compared to analogs like the sec-butyl derivative (), which remains widely used in coatings .

Research Implications

The comparative analysis highlights that subtle structural modifications—such as alkyl chain length, benzotriazole linkage position, and substituent bulk—significantly influence the performance of benzotriazole-based stabilizers. For instance, the target compound’s discontinued status () may reflect trade-offs between efficacy and manufacturability, whereas analogs with sec-butyl or bulky aryl groups () demonstrate tailored stability for specific environments. Further research into hybrid structures (e.g., combining methylene bridges with branched alkyl chains) could optimize UV stabilization and thermal resistance.

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol , often referred to as a benzotriazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Benzotriazoles are known for their potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzotriazole moiety linked to a tert-butyl and methyl-substituted phenol, contributing to its unique chemical properties and biological activity.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-... | Escherichia coli | Moderate |

| Bacillus subtilis | Mild | |

| Candida albicans | Moderate | |

| Aspergillus niger | Moderate |

Research indicates that compounds with bulky hydrophobic groups tend to enhance antimicrobial activity. For instance, derivatives with additional aromatic rings or halogen substitutions have shown increased effectiveness against various pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of benzotriazole derivatives is another area of interest. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

A study on related benzotriazole compounds showed that they significantly reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory action . The observed reduction in NO levels suggests that these compounds may serve as effective anti-inflammatory agents.

Anticancer Activity

Emerging research suggests that benzotriazole derivatives may possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-... | HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

These findings underline the potential of benzotriazole derivatives as candidates for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many benzotriazoles act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.

- Interference with DNA Synthesis: Certain derivatives may bind to DNA or inhibit topoisomerases, leading to impaired replication in cancer cells.

- Modulation of Signaling Pathways: These compounds can influence signaling pathways related to inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol, and how can purity be ensured?

- Methodological Answer : Begin with a literature review to identify established synthetic routes for benzotriazole derivatives, such as coupling benzotriazole with substituted phenolic precursors via nucleophilic substitution or alkylation reactions . Purification typically involves column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and FTIR to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection is recommended to assess purity (>98%) .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer : Adopt a tiered approach:

Laboratory studies : Measure hydrolysis half-life under varying pH and temperature conditions (e.g., OECD 111 guidelines).

Photodegradation : Use simulated sunlight (Xe lamp) to assess degradation kinetics .

Field studies : Monitor soil and water compartments in mesocosms, employing LC-MS/MS for trace-level detection . Statistical models (e.g., fugacity models) can predict environmental distribution .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers high sensitivity (detection limits ~0.1 ng/mL). Validate the method using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . For tissue samples, employ QuEChERS extraction to minimize interference .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioaccumulation potential be resolved?

- Methodological Answer : Discrepancies often arise from differences in test organisms or lipid normalization methods. Standardize assays using OECD 305 guidelines (e.g., fish BCF tests) and compare results across species (e.g., Daphnia vs. zebrafish). Apply quantitative structure-activity relationship (QSAR) models to predict log Kow and refine experimental designs . Meta-analysis of existing regulatory datasets (e.g., ECHA dossiers) can identify consensus values .

Q. What computational strategies can elucidate the compound’s UV-stabilizing mechanism at the molecular level?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the compound’s excited-state behavior. Key parameters include HOMO-LUMO gaps and intramolecular charge transfer (ICT) dynamics. Compare simulated UV-Vis spectra (TD-DFT) with experimental data to validate absorption maxima shifts caused by tert-butyl and benzotriazole substituents . Molecular docking studies can further explore interactions with polymer matrices .

Q. How should researchers design long-term ecotoxicological studies to assess chronic effects on aquatic ecosystems?

- Methodological Answer : Use a multi-generational approach with model organisms (e.g., Daphnia magna or Danio rerio). Expose populations to sub-lethal concentrations (e.g., 1–100 µg/L) over 6–12 months. Endpoints should include reproductive success, oxidative stress biomarkers (e.g., catalase activity), and genomic instability (via comet assay). Pair with mesocosm studies to evaluate trophic transfer and community-level impacts .

Q. What structural modifications could enhance the compound’s photostability while reducing ecotoxicity?

- Methodological Answer : Systematically modify substituents:

- Replace tert-butyl with branched alkyl groups to alter hydrophobicity and biodegradability.

- Introduce electron-withdrawing groups (e.g., -CF₃) to the benzotriazole ring to enhance UV absorption .

- Assess derivatives using accelerated weathering tests (e.g., QUV accelerated weathering tester) and compare toxicity via Microtox® bioassays .

Data Interpretation and Validation

Q. How can researchers address variability in antioxidant activity measurements across studies?

- Methodological Answer : Standardize protocols for antioxidant assays (e.g., DPPH, ABTS):

- Control solvent polarity (e.g., use ethanol vs. DMSO) to avoid solubility artifacts.

- Normalize activity to molar concentration rather than mass.

- Cross-validate results with electron paramagnetic resonance (EPR) spectroscopy to directly quantify radical scavenging .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Account for censored data (e.g., survival times) via Kaplan-Meier survival analysis. For multi-factorial experiments (e.g., combined stressor effects), apply generalized linear mixed models (GLMMs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.